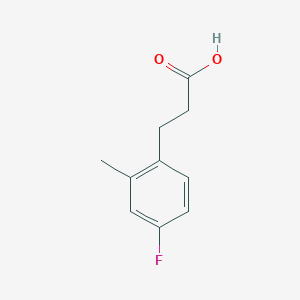

3-(4-Fluoro-2-methylphenyl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(4-fluoro-2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWSZWRPIFYZPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450409 |

Source

|

| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166251-34-9 |

Source

|

| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-(4-Fluoro-2-methylphenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluoro-2-methylphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its chemical structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture and confirming the identity of a synthesized compound. This technical guide provides a detailed overview of the expected spectroscopic data for 3-(4-Fluoro-2-methylphenyl)propanoic acid, based on established principles and data from analogous compounds. While experimental data for this specific molecule is not widely available, this guide will serve as a valuable predictive resource for researchers working with this and related compounds.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of 3-(4-Fluoro-2-methylphenyl)propanoic acid is presented below. The key structural features that will influence its spectroscopic properties include the substituted aromatic ring, the propanoic acid side chain, the fluorine atom, and the methyl group.

"C1" -- "C4"; "C1" -- "C5"; "C4" -- "C2"; "C5" -- "C3"; "C2" -- "C6"; "C3" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "O1" [style=double]; "C9" -- "O2"; "O2" -- "H8"; "C2" -- "C10"; "C4" -- "H1"; "C5" -- "H2"; "C1" -- "H3"; "C3" -- "F"; "C7" -- "H4"; "C7" -- "H5"; "C8" -- "H6"; "C8" -- "H7"; "C10" -- "H9"; "C10" -- "H10"; "C10" -- "H11"; }

Caption: Chemical structure of 3-(4-Fluoro-2-methylphenyl)propanoic acid.I. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(4-Fluoro-2-methylphenyl)propanoic acid in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, the methyl protons, and the acidic proton of the carboxyl group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.2 | Multiplet | 1H | Ar-H |

| ~6.8-7.0 | Multiplet | 2H | Ar-H |

| ~2.9 | Triplet | 2H | -CH₂-Ar |

| ~2.6 | Triplet | 2H | -CH₂-COOH |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 11-12 ppm) due to the acidic nature of the proton and hydrogen bonding. Its chemical shift can be concentration-dependent.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as multiplets in the range of δ 6.8-7.2 ppm. The fluorine and methyl substituents will influence their chemical shifts and coupling patterns. The proton ortho to the fluorine atom may exhibit a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

-

Propanoic Acid Chain Protons (-CH₂-CH₂-): The two methylene groups will appear as two distinct triplets around δ 2.6 and 2.9 ppm. The methylene group adjacent to the aromatic ring (-CH₂-Ar) is expected to be slightly more downfield than the methylene group adjacent to the carbonyl group (-CH₂-COOH) due to the ring current effect.

-

Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will give a singlet at approximately δ 2.3 ppm.

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 3-(4-Fluoro-2-methylphenyl)propanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

II. ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 3-(4-Fluoro-2-methylphenyl)propanoic acid.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~138 (d, ³JCF ≈ 3 Hz) | C-CH₃ |

| ~132 (d, ⁴JCF ≈ 2 Hz) | C-CH₂ |

| ~130 (d, ³JCF ≈ 8 Hz) | CH (ortho to F) |

| ~125 | CH (meta to F, ortho to CH₃) |

| ~115 (d, ²JCF ≈ 21 Hz) | CH (meta to F, ortho to CH₂) |

| ~35 | -CH₂-COOH |

| ~30 | -CH₂-Ar |

| ~20 | Ar-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate at a very downfield position, around δ 178 ppm.

-

Aromatic Carbons (Ar-C): The aromatic carbons will appear in the range of δ 115-160 ppm. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz, resulting in a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).

-

Propanoic Acid Chain Carbons (-CH₂-CH₂-): The two methylene carbons are expected to have chemical shifts around δ 30-35 ppm.

-

Methyl Carbon (Ar-CH₃): The methyl carbon will resonate in the upfield region, around δ 20 ppm.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1150 | Strong | C-F stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is a characteristic feature of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong and sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the methylene and methyl groups will appear around 2950 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands around 1600 and 1480 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-F Stretch: A strong absorption band around 1150 cm⁻¹ is expected for the C-F stretching vibration.

-

O-H Bend: A broad out-of-plane bending vibration for the O-H group of the carboxylic acid dimer is expected around 920 cm⁻¹.

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the IR spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 182.07 (corresponding to the molecular formula C₁₀H₁₁FO₂)

-

Major Fragments:

-

m/z = 137: Loss of the carboxyl group (-COOH)

-

m/z = 109: Benzylic cleavage, loss of C₂H₄COOH

-

m/z = 91: Tropylium ion (rearrangement)

-

m/z = 45: Carboxyl group fragment [COOH]⁺

-

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak at m/z 182 will confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of 3-(4-Fluoro-2-methylphenyl)propanoic acid under EI conditions is expected to proceed through several characteristic pathways.[1][2][3] Alpha-cleavage next to the carbonyl group can lead to the loss of the carboxyl radical, resulting in a fragment at m/z 137. Benzylic cleavage is also a favorable fragmentation pathway for this molecule, leading to the formation of a stable benzylic cation at m/z 109. Further fragmentation and rearrangement can lead to the formation of the tropylium ion at m/z 91. A peak at m/z 45 is characteristic of the [COOH]⁺ fragment.

M [label="[C₁₀H₁₁FO₂]⁺˙\nm/z = 182", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₉H₁₀F]⁺\nm/z = 137", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₇H₆F]⁺\nm/z = 109", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₇H₇]⁺\nm/z = 91", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="[COOH]⁺\nm/z = 45", fillcolor="#5F6368", fontcolor="#FFFFFF"];

M -> F1 [label="- COOH"]; M -> F2 [label="- C₂H₄COOH"]; F2 -> F3 [label="- F, + H (rearrangement)"]; M -> F4 [label="- C₉H₁₀F"]; }

Caption: Predicted major fragmentation pathways for 3-(4-Fluoro-2-methylphenyl)propanoic acid in EI-MS.Standard Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 3-(4-Fluoro-2-methylphenyl)propanoic acid. The predicted spectra are based on the fundamental principles of each spectroscopic technique and comparison with data from structurally related molecules. This information serves as a robust framework for researchers to interpret the experimental data they obtain for this compound, thereby confirming its synthesis and purity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization of this and other novel chemical entities.

References

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

-

NIST WebBook. 3-(4-Fluorophenyl)propionic acid. [Link]

-

National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

-

ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Appretech Scientific Limited. 3-(4-fluoro-2-methylphenyl)propanoic acid. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Link]

Sources

An In-depth Technical Guide to 3-(4-Fluoro-2-methylphenyl)propanoic acid

Abstract: This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-methylphenyl)propanoic acid, a key organic building block relevant to researchers, scientists, and professionals in drug development. The document details the compound's core properties, outlines a robust synthesis and purification protocol, discusses methods for its analytical characterization, and explores its applications within the pharmaceutical and agrochemical industries. Safety and handling procedures are also provided to ensure its proper use in a laboratory setting.

Introduction

3-(4-Fluoro-2-methylphenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a propanoic acid chain attached to a fluorinated and methylated phenyl ring, makes it a valuable intermediate in organic synthesis. Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, famously including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1]. The presence of the fluorine atom and methyl group on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This guide serves as a technical resource for professionals requiring detailed information for the synthesis, analysis, and application of this specific building block.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in experimental work. The key identifiers and properties of 3-(4-Fluoro-2-methylphenyl)propanoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 166251-34-9 | [2][3] |

| Molecular Formula | C₁₀H₁₁FO₂ | [4] |

| Molecular Weight | 182.19 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Synonyms | 3-(4-Fluoro-2-methyl-phenyl)-propionic acid | [2][3] |

Synthesis and Purification Protocol

The synthesis of arylpropanoic acids can be achieved through various established organic chemistry routes. A common and reliable method involves the hydrolysis of a corresponding nitrile precursor. This multi-step process offers a high yield and utilizes commercially available starting materials.

Conceptual Synthesis Workflow

The overall workflow involves the preparation of a benzyl cyanide intermediate, followed by alkylation and subsequent hydrolysis to yield the final carboxylic acid product.

Caption: General workflow for the synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 2-(4-fluoro-2-methylphenyl)acetonitrile

-

To a solution of 4-fluoro-2-methylbenzyl bromide (1.0 eq) in a suitable polar aprotic solvent like DMSO, add sodium cyanide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Causality Insight: The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation (Na+) while leaving the cyanide anion relatively free to act as a nucleophile.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid

-

Prepare a solution of the crude 2-(4-fluoro-2-methylphenyl)acetonitrile from the previous step in a mixture of ethanol and water.

-

Add a strong base, such as sodium hydroxide (NaOH, 3.0 eq), to the solution.

-

Reflux the mixture for 6-8 hours. The nitrile will hydrolyze to the corresponding carboxylate salt. Causality Insight: Basic hydrolysis of the nitrile first forms a carboxamide intermediate, which is then further hydrolyzed to the carboxylate salt under the harsh reaction conditions.

-

Monitor the disappearance of the nitrile by TLC or GC-MS.

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid will precipitate out of the solution.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 3: Purification

-

The crude 3-(4-Fluoro-2-methylphenyl)propanoic acid can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as toluene or a mixture of ethyl acetate and heptane.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization and Analysis

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the methyl group, and the two methylene groups of the propanoic acid chain. The fluorine atom will cause characteristic splitting patterns in adjacent proton and carbon signals.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the carboxylic acid group (~2500-3300 cm⁻¹) and a strong absorption for the C=O stretch (~1700 cm⁻¹).

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Applications in Research and Drug Development

Arylpropanoic acids are crucial building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors[5].

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate for creating larger, more complex active pharmaceutical ingredients (APIs). The carboxylic acid group is a versatile functional handle that can be readily converted into esters, amides, or other functional groups, allowing for its incorporation into a wide range of molecular scaffolds[5]. Phenylpropanoic acid derivatives are widely studied for their potential as NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes[1][5]. The specific substitution pattern of 3-(4-fluoro-2-methylphenyl)propanoic acid makes it a candidate for the development of novel therapeutics with potentially improved efficacy or side-effect profiles[6].

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-(4-FLUORO-2-METHYL-PHENYL)-PROPIONIC ACID | 166251-34-9 [chemicalbook.com]

- 3. 3-(4-FLUORO-2-METHYL-PHENYL)-PROPIONIC ACID | 166251-34-9 [amp.chemicalbook.com]

- 4. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fluorination in Modulating the Biological Activity of Phenylpropanoic Acids

An In-Depth Technical Guide:

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

Phenylpropanoic acid (PPA) derivatives represent a cornerstone scaffold in medicinal chemistry, most famously exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] These molecules have a well-established history of therapeutic success, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5] However, the versatility of the PPA scaffold extends far beyond inflammation, with derivatives showing activity against a range of biological targets.

The introduction of fluorine, an element with unique physicochemical properties, into this privileged structure has opened new frontiers in drug discovery.[6] Fluorination is not merely an act of isosteric replacement for hydrogen; it is a strategic tool used to fine-tune a molecule's electronic properties, metabolic stability, binding affinity, and bioavailability.[7][8][9][10] This guide provides an in-depth exploration of the biological activities of fluorinated phenylpropanoic acids, focusing on their mechanisms of action, the rationale behind their design, and the experimental protocols required to validate their function.

Pillar 1: The "Fluorine Advantage" in Phenylpropanoic Acid Design

The decision to incorporate fluorine into a PPA scaffold is driven by its profound and predictable effects on molecular properties. Understanding these effects is crucial to appreciating the resulting biological activities.

-

Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for an sp³ carbon) compared to a carbon-hydrogen bond (~414 kJ/mol).[10] Placing a fluorine atom at a metabolically vulnerable position, such as an aromatic ring, can significantly hinder degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9][10]

-

Modulation of Acidity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. When placed near the carboxylic acid moiety of a PPA, it can lower the pKa, making the acid stronger. This alteration can significantly impact the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions within a target protein's active site.[9]

-

Enhanced Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds, dipole-dipole interactions, and even halogen bonds.[11] For example, the fluorine atom in lapatinib, while not a PPA, was shown to fit well within a lipophilic pocket of its target enzyme, enhancing its cellular activity and pharmacokinetic profile.[9] This principle is directly applicable to the design of fluorinated PPAs.

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine substitution often slightly increases lipophilicity, which can enhance membrane permeability.[10][12] Conversely, polyfluorination, as in a trifluoromethyl (-CF₃) group, can decrease lipophilicity.[10] This allows for precise tuning of a compound's ability to cross biological membranes, including the blood-brain barrier.

Pillar 2: Key Biological Targets and Mechanisms of Action

Fluorinated PPAs have been successfully developed to target a diverse range of proteins implicated in various diseases.

Cyclooxygenase (COX) Inhibition: The Anti-Inflammatory Axis

The archetypal activity of PPAs is the inhibition of COX-1 and COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3]

-

Flurbiprofen: A classic example is flurbiprofen, a fluorinated analog of ibuprofen. It is a potent non-selective COX inhibitor used for treating arthritis and pain.[3] The fluorine atom contributes to its high potency.

-

Mechanism of Action: NSAIDs like flurbiprofen typically act as competitive inhibitors, binding to the active site of the COX enzymes and preventing arachidonic acid from entering.[5] The carboxylic acid group of the PPA forms a critical ionic bond with a conserved arginine residue in the active site, while the fluorinated phenyl ring occupies a hydrophobic channel.

Gamma-Secretase Modulation: A Novel Approach for Alzheimer's Disease

One of the most exciting applications of fluorinated PPAs is in the modulation of γ-secretase, a multi-protein enzyme complex central to the pathogenesis of Alzheimer's disease.

-

The Amyloid Hypothesis: The γ-secretase complex cleaves the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides of varying lengths.[13] The overproduction of the aggregation-prone 42-amino-acid form (Aβ42) relative to the more common 40-amino-acid form (Aβ40) is a key initiating event in the formation of amyloid plaques in the brain.[14]

-

Tarenflurbil (R-flurbiprofen): While flurbiprofen itself is a potent COX inhibitor, its (R)-enantiomer, tarenflurbil, is largely devoid of anti-inflammatory activity. Instead, it was identified as a γ-secretase modulator (GSM).[15] GSMs do not inhibit the enzyme outright, a strategy that failed in clinical trials due to toxicity from inhibiting the processing of other essential substrates like Notch.[15][16] Instead, GSMs subtly alter the conformation of the γ-secretase complex.[13] This allosteric modulation shifts the cleavage site on APP, resulting in a decrease in the production of pathogenic Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic peptides like Aβ37 and Aβ38.[13][15][16]

-

Signaling Pathway: The mechanism by which GSMs alter Aβ production is a prime example of targeted therapeutic intervention.

Caption: Gamma-secretase modulation by fluorinated phenylpropanoic acids.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fluorination has also been shown to enhance the activity of PPA-type agonists for PPARs, which are nuclear receptors that regulate gene expression involved in metabolism and inflammation. A study demonstrated that introducing fluorine atoms into the known PPA-type pan-agonist TIPP-703 resulted in a more potent compound for treating altered metabolic homeostasis.[17] This highlights the role of fluorine in optimizing receptor-ligand interactions for metabolic diseases.

Pillar 3: A Practical Guide to Evaluating Biological Activity

As a Senior Application Scientist, the true validation of a compound lies in rigorous, well-designed experiments. The following protocols represent self-validating systems for assessing the biological activity of novel fluorinated PPAs.

General Experimental Workflow

The evaluation of a new compound follows a logical progression from broad cellular effects to specific target-based interactions.

Caption: General workflow for evaluating a novel fluorinated PPA.

Protocol 1: Cell Viability / Cytotoxicity Screening

This initial screen determines the compound's general effect on cell health and establishes a concentration range for subsequent assays. The resazurin (AlamarBlue) assay is a robust, fluorescence-based method that measures the metabolic activity of viable cells.[18][19]

Objective: To determine the 50% growth inhibition (GI₅₀) or cytotoxic concentration (IC₅₀) of a fluorinated PPA in a relevant human cell line.

Methodology:

-

Cell Culture: Plate cells (e.g., a human cancer cell line for anti-proliferative studies or a relevant cell line expressing the target of interest) in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of the fluorinated PPA in culture medium. A typical starting concentration is 100 µM, diluted 1:3 down the plate.

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO, the typical compound solvent) and "no-cell" blank wells. Incubate for 48-72 hours.

-

Assay:

-

Prepare a working solution of resazurin (e.g., 44 µM) in sterile PBS.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.[19]

-

-

Measurement: Read the fluorescence on a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

Data Analysis:

-

Subtract the average fluorescence of the "no-cell" blanks from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (defined as 100% viability).

-

Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀/IC₅₀ value.

-

Protocol 2: Enzyme Inhibition Kinetics Assay (e.g., for COX)

This protocol determines if the compound inhibits a specific enzyme and characterizes the nature of that inhibition.[20][21]

Objective: To determine the IC₅₀ and the inhibition constant (Kᵢ) of a fluorinated PPA against a target enzyme.

Methodology (Steady-State Kinetics):

-

Reagent Preparation: Prepare assay buffer, a stock solution of the enzyme (e.g., purified COX-2), the substrate (e.g., arachidonic acid), and a detection reagent that produces a signal (e.g., colorimetric or fluorescent) upon product formation.

-

IC₅₀ Determination:

-

In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme. Allow this to pre-incubate for 10-15 minutes.

-

Initiate the reaction by adding the substrate (at a concentration near its Michaelis-Menten constant, Kₘ).

-

Measure the reaction rate (the change in signal over time) using a plate reader in kinetic mode.[22] This initial rate is the v (velocity).

-

Plot the reaction rate against the log of the inhibitor concentration and fit the curve to determine the IC₅₀.

-

-

Mechanism of Action Study: To determine if the inhibition is competitive, non-competitive, or uncompetitive, repeat the IC₅₀ determination at several different substrate concentrations, spanning the Kₘ value.[20]

-

Data Analysis:

-

Competitive Inhibition: The IC₅₀ value will increase as the substrate concentration increases. The inhibitor binds to the same site as the substrate.

-

Non-competitive Inhibition: The IC₅₀ value will not change with substrate concentration. The inhibitor binds to an allosteric site on the enzyme.[11]

-

Uncompetitive Inhibition: The IC₅₀ value will decrease as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.

-

The data can be globally fit to steady-state inhibition models or analyzed using classical plots (e.g., Lineweaver-Burk) to calculate the Kᵢ, which represents the true binding affinity of the inhibitor.[20]

-

Data Summary

Systematic evaluation allows for the construction of a clear structure-activity relationship (SAR).

| Compound | Primary Target | Biological Activity | Potency (IC₅₀/GI₅₀) | Citation(s) |

| Flurbiprofen | COX-1/COX-2 | Anti-inflammatory | ~0.1-0.5 µM (for COX) | [3] |

| Tarenflurbil | γ-Secretase | Aβ42 Reduction | ~200 µM (for Aβ42 lowering) | [15] |

| Fluorinated TIPP-703 Analog | PPARα/γ/δ | Pan-PPAR Agonist | Potency improved over parent | [17] |

| Various PPA Derivatives | Tumor Cell Lines | Antiproliferative | 3.1 - 21 µM | [23][24] |

| 2-(4-Fluorophenyl)-3-phenylpropanoic acid derivatives | Dopamine Transporter (DAT) | DAT Inhibition | Varies with structure | [25] |

Conclusion and Future Directions

Fluorinated phenylpropanoic acids are a testament to the power of strategic medicinal chemistry. By leveraging the unique properties of fluorine, researchers have successfully modulated the activity of the PPA scaffold to address a wide range of diseases, from inflammation and pain to Alzheimer's disease and metabolic disorders. The shift from simple COX inhibition with flurbiprofen to the nuanced allosteric modulation of γ-secretase with its enantiomer, tarenflurbil, perfectly illustrates the sophisticated design principles now at play.

Future research will likely focus on developing more selective compounds, exploring novel fluorination patterns to fine-tune pharmacokinetic properties, and identifying new biological targets for this versatile scaffold. The systematic application of the robust bioactivity assays detailed in this guide is paramount to the success of these endeavors, ensuring that promising candidates are rigorously validated and advanced toward clinical application.

References

-

Zhang, W., et al. (2023). Copper-Catalyzed Site-Specific α-Azidation of Ibuprofen and Naproxen Analogs. The Journal of Organic Chemistry. Available at: [Link]

-

Mishra, M. K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

-

Kasuga, J., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bulus, N., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Journal of Visualized Experiments. Available at: [Link]

-

Kim, H., & Kim, H. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

-

El-Gazzar, A. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. Available at: [Link]

-

Xia, W. (2017). γ-Secretase and its modulators: Twenty years and beyond. Neuroscience Letters. Available at: [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Available at: [Link]

-

Doyle, D. A. (2004). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry. Available at: [Link]

-

Gauthier, E., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer’s disease. Frontiers in Pharmacology. Available at: [Link]

-

Tipton, K. F. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

-

Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Natural Product Communications. Available at: [Link]

-

Mishra, M. K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

-

Hubicka, U., et al. (2019). Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. ResearchGate. Available at: [Link]

-

Ferlin, M. G., et al. (2018). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Wikipedia. Available at: [Link]

-

Richardson, J. R., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

-

Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. PubMed. Available at: [Link]

-

Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]

-

Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Available at: [Link]

-

Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Cleveland Clinic. Available at: [Link]

-

Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Tip Biosystems. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Fluorinated piperidine acetic acids as gamma-secretase modulators. PubMed. Available at: [Link]

-

Wolfe, M. S. (2020). Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. Accounts of Chemical Research. Available at: [Link]

-

Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. Available at: [Link]

-

The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

-

ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. ResearchGate. Available at: [Link]

-

OUCI. (n.d.). Case studies of fluorine in drug discovery. OUCI. Available at: [Link]

- Google Patents. (n.d.). Preparation method for 2-phenylpropionic acid. Google Patents.

-

Drugs.com. (n.d.). NSAIDs Drugs - List of Common Brands & Generics. Drugs.com. Available at: [Link]

-

Burban, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Głowacka, I. E., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. Available at: [Link]

-

Kumar, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Frontiers. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience. Available at: [Link]

-

ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]

-

Gökoğlu, N., et al. (2020). Analysis of Ibuprofen and Naproxen Based Two NSAID Candidates with Theoretical DFT Calculations. CORE. Available at: [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available at: [Link]

-

Li, J., et al. (2024). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Toxics. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. rroij.com [rroij.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 14. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(4-Fluoro-2-methylphenyl)propanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-fluoro-2-methylphenyl)propanoic acid and its derivatives. We will delve into the synthetic chemistry, explore the diverse biological activities, and elucidate the mechanisms of action that make this chemical scaffold a compelling starting point for drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and insights into the practical applications of this class of compounds.

Introduction: The Significance of the Arylpropanoic Acid Scaffold

Arylpropanoic acids represent a privileged scaffold in medicinal chemistry, most famously exemplified by the nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The core structure, consisting of a phenyl ring linked to a propanoic acid moiety, has proven to be a versatile template for interacting with a variety of biological targets. The introduction of specific substituents on the aromatic ring and the propanoic acid chain can dramatically alter the compound's pharmacological profile, leading to a wide range of therapeutic applications.

The focus of this guide, the 3-(4-fluoro-2-methylphenyl)propanoic acid core, incorporates two key structural modifications: a fluorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the methyl group can influence the conformation of the molecule and its interaction with binding pockets. These features make this scaffold a promising starting point for the development of novel therapeutics.

Synthetic Methodologies: Building the Core and Its Derivatives

The synthesis of 3-(4-fluoro-2-methylphenyl)propanoic acid and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitutions required in the final molecule.

Malonic Ester Synthesis: A Classic Approach

A versatile and widely used method for the synthesis of substituted propanoic acids is the malonic ester synthesis.[2][3][4][5][6] This method allows for the straightforward introduction of the arylmethyl group to a two-carbon acid synthon.

Reaction Scheme:

Figure 1: General workflow for the malonic ester synthesis of the target acid.

Detailed Protocol: Malonic Ester Synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic Acid

-

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to generate the corresponding enolate. The acidity of the α-hydrogen of the malonic ester (pKa ≈ 13) allows for complete deprotonation.

-

Alkylation: The nucleophilic enolate is then reacted with a suitable electrophile, in this case, 4-fluoro-2-methylbenzyl halide (e.g., bromide or chloride). This step proceeds via an SN2 mechanism to form the alkylated malonic ester.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous base (e.g., NaOH) followed by acidification. The intermediate β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, 3-(4-fluoro-2-methylphenyl)propanoic acid.

This method's primary advantage is its versatility, allowing for the synthesis of a wide range of derivatives by simply varying the starting alkyl halide.

Biological Activities and Therapeutic Potential

Derivatives of the 3-(4-fluoro-2-methylphenyl)propanoic acid scaffold have shown promise in several therapeutic areas, leveraging the inherent properties of the arylpropanoic acid motif while introducing novel target interactions through specific substitutions.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The arylpropanoic acid class is renowned for its anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism of Action:

Figure 2: Mechanism of action of arylpropanoic acid-based NSAIDs.

Derivatives of 3-(4-fluoro-2-methylphenyl)propanoic acid can be evaluated for their COX-1 and COX-2 inhibitory activity using in vitro enzyme assays. The relative selectivity for COX-2 over COX-1 is a critical parameter, as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa, and its inhibition is associated with gastric side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, containing necessary co-factors like hematin and glutathione is prepared.

-

Incubation: The test compounds (derivatives of 3-(4-fluoro-2-methylphenyl)propanoic acid) at various concentrations are pre-incubated with the COX enzyme.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the compound concentration.

G Protein-Coupled Receptor 40 (GPR40) Agonism: A Target for Type 2 Diabetes

Recent research has identified derivatives of 3-(4-fluoro-2-methylphenyl)propanoic acid as potent agonists of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[7][8][9][10] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[11]

Mechanism of Action:

A notable example is 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid (compound 4k) , which has been identified as a GPR40 full agonist.[7] This compound activates both the Gq and Gs signaling pathways, leading to enhanced insulin secretion.

Figure 3: Dual Gq and Gs signaling pathway of GPR40 activation.

Quantitative Data on GPR40 Agonism:

| Compound ID | Target | Activity | EC50 (nM) | Reference |

| Compound 4k | GPR40 | Full Agonist | 130 | [7] |

Experimental Protocol: In Vitro GPR40 Calcium Mobilization Assay

-

Cell Culture: A stable cell line co-expressing human GPR40 and a G-protein chimera (e.g., Gαqi5) is used.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compounds are added to the cells at various concentrations.

-

Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The EC50 values (the concentration of the compound that elicits 50% of the maximal response) are determined from the dose-response curves.

Anticancer Potential: Targeting SIRT2 and EGFR

Derivatives of arylpropanoic acids have also been investigated for their potential as anticancer agents.[12] Specific analogs have shown inhibitory activity against targets such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer cell proliferation and survival.[12][13][14][15][16]

Mechanism of Action:

-

SIRT2 Inhibition: SIRT2 is a deacetylase that is overexpressed in several cancers and is involved in cell cycle regulation and tumorigenesis. Its inhibition can lead to cell cycle arrest and apoptosis.

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that, when overactivated, can drive cancer cell proliferation, survival, and metastasis.[13][14][15][16]

Figure 4: Simplified overview of SIRT2 and EGFR inhibition pathways.

The development of derivatives of 3-(4-fluoro-2-methylphenyl)propanoic acid as potential anticancer agents would involve screening against a panel of cancer cell lines and subsequent target validation studies.

Conclusion and Future Directions

The 3-(4-fluoro-2-methylphenyl)propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent drug-like properties, combined with the potential for diverse biological activities through targeted chemical modifications, make it an attractive area for further research.

Future efforts in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for in vivo applications.

-

In Vivo Efficacy Studies: Testing the therapeutic potential of promising derivatives in relevant animal models of disease.

-

Exploration of Novel Targets: Screening of compound libraries based on this scaffold against a broader range of biological targets to uncover new therapeutic opportunities.

By leveraging the principles of medicinal chemistry and pharmacology, the 3-(4-fluoro-2-methylphenyl)propanoic acid scaffold holds significant potential for the discovery and development of the next generation of innovative medicines.

References

-

Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry. [Link]

-

Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

-

Malonic ester synthesis. Grokipedia. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

-

Malonic Ester Synthetic Strategies. Organic Chemistry Tutor. [Link]

-

The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. ResearchGate. [Link]

-

Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. PubMed Central. [Link]

-

Malonic Ester Synthesis. Organic Chemistry On-Line. [Link]

-

3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. PubMed. [Link]

-

Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. PMC - NIH. [Link]

-

Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]

-

Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC - NIH. [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

-

Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. NIH. [Link]

-

Deacetylated Sialic Acid Sensitizes Lung and Colon Cancers to Novel Cucurbitacin-Inspired Estrone Epidermal Growth Factor Receptor (EGFR) Inhibitor Analogs. MDPI. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. grokipedia.com [grokipedia.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. askthenerd.com [askthenerd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Strategic Role of 3-(4-Fluoro-2-methylphenyl)propanoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of fluorine and methyl groups onto this privileged scaffold, as seen in 3-(4-Fluoro-2-methylphenyl)propanoic acid, offers a compelling avenue for modulating physiochemical properties, pharmacokinetic profiles, and target interactions of new chemical entities. This technical guide provides an in-depth analysis of the role and potential of 3-(4-Fluoro-2-methylphenyl)propanoic acid and its analogs in drug discovery. We will explore its synthetic accessibility, the nuanced influence of its specific substitution pattern on biological activity, and its potential as a key building block for developing novel therapeutics. This guide will delve into the mechanistic rationale behind experimental design and provide actionable protocols for the synthesis and evaluation of its derivatives, grounded in established principles of medicinal chemistry.

Introduction: The Phenylpropanoic Acid Scaffold and the Impact of Fluorination

Phenylpropanoic acid derivatives are a significant class of compounds in pharmacology, with aryl propionic acids being particularly prominent as NSAIDs.[1] Prominent members of this class, such as ibuprofen and naproxen, function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation.[1] The therapeutic utility of this scaffold, however, extends beyond anti-inflammatory applications, with derivatives being investigated for anticancer, antimicrobial, and anticonvulsant activities.[1][2][3][4]

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[5][6] Fluorine's high electronegativity and small atomic size allow it to modulate a compound's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.[7]

-

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions with protein targets, potentially increasing binding affinity and selectivity.[6]

-

Lipophilicity and Permeability: The introduction of fluorine can significantly increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[7]

-

pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH and thus its solubility and transport properties.

The subject of this guide, 3-(4-Fluoro-2-methylphenyl)propanoic acid, combines the proven phenylpropanoic acid core with the strategic placement of both a fluorine atom and a methyl group, presenting a unique building block for medicinal chemistry exploration.

Synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic Acid and its Derivatives

The synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid and its analogs can be achieved through various established synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired scale of production. A common and versatile approach is the Heck reaction, which allows for the formation of a carbon-carbon bond between an aryl halide and an alkene.

General Synthetic Protocol via Heck Reaction

A plausible synthetic route to 3-(4-fluoro-2-methylphenyl)propanoic acid is outlined below. This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Heck Coupling of 1-Bromo-4-fluoro-2-methylbenzene with an Acrylic Acid Ester

-

To a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) and a suitable acrylate ester (e.g., methyl acrylate, 1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq).

-

Add a base, such as triethylamine (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding methyl 3-(4-fluoro-2-methylphenyl)acrylate.

Step 2: Hydrogenation of the Alkene

-

Dissolve the purified acrylate ester from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the saturated ester.

Step 3: Hydrolysis of the Ester

-

Dissolve the saturated ester from Step 2 in a mixture of a suitable solvent (e.g., methanol or tetrahydrofuran) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration or extract the aqueous layer with an organic solvent, followed by drying and concentration to yield 3-(4-Fluoro-2-methylphenyl)propanoic acid.

This multi-step synthesis is a robust method for accessing the target compound and its analogs, with patents describing similar processes for related pharmaceutical intermediates.[8]

The Influence of Fluoro and Methyl Substitutions: A Structure-Activity Relationship (SAR) Perspective

While specific SAR studies on 3-(4-Fluoro-2-methylphenyl)propanoic acid are not extensively published, we can infer the potential impact of its substitution pattern by examining related structures in medicinal chemistry.

The Role of the 4-Fluoro Substituent

As previously mentioned, the 4-fluoro substitution is a common strategy in drug design. In the context of phenylpropanoic acids, it can:

-

Enhance Anti-inflammatory Activity: Studies on loxoprofen derivatives have shown that the introduction of a fluorine atom on the phenyl ring can lead to compounds with potent anti-inflammatory effects and potentially reduced gastric ulcerogenic activity.[9][10][11][12]

-

Improve Pharmacokinetics: The fluorine atom can block para-hydroxylation, a common metabolic pathway for aromatic rings, thereby increasing the metabolic stability and in vivo half-life of the compound.[7]

The Impact of the 2-Methyl Substituent

The ortho-methyl group can exert significant steric and electronic effects:

-

Conformational Restriction: The methyl group can restrict the rotation of the phenyl ring relative to the propanoic acid side chain. This conformational constraint can lead to a more favorable binding orientation with the target protein, potentially increasing potency.

-

Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

-

Steric Shielding: The ortho-methyl group can sterically hinder the carboxylic acid moiety, which might influence its interaction with metabolizing enzymes or target proteins.

The combination of these two substituents presents a unique electronic and steric profile that can be exploited in drug design.

Potential Therapeutic Applications and Biological Targets

Given the structural similarity of 3-(4-Fluoro-2-methylphenyl)propanoic acid to known NSAIDs, its derivatives are logical candidates for development as anti-inflammatory agents. The primary molecular targets for such compounds would likely be the cyclooxygenase (COX-1 and COX-2) enzymes.

Experimental Workflow for COX Inhibition Assay

A standard in vitro assay to determine the inhibitory activity of compounds against COX-1 and COX-2 is crucial for their evaluation as potential NSAIDs.

Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Compound Preparation: Prepare stock solutions of the test compounds (derivatives of 3-(4-Fluoro-2-methylphenyl)propanoic acid) in a suitable solvent like DMSO. Create a series of dilutions to determine the IC₅₀ value.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Allow the reaction to proceed for a set time (e.g., 2 minutes).

-

Stop the reaction by adding a solution of a reducing agent, such as stannous chloride, which converts the product, PGG₂, to the more stable PGF₂α.

-

-

Quantification: Quantify the amount of PGF₂α produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Broader Therapeutic Potential

Beyond inflammation, phenylpropanoic acid derivatives have been investigated for other therapeutic indications. For instance, various analogs have shown promise as:

-

Anticancer Agents: Certain propanoic acid derivatives have demonstrated antiproliferative activity in cancer cell lines.[3][13]

-

Antimicrobial Agents: The propanoic acid scaffold has been incorporated into molecules with antibacterial and antifungal properties.[2][4]

-

GPR40 Agonists: 3-Arylpropanoic acids have been identified as agonists for G-protein coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[14]

The unique electronic and steric properties of 3-(4-Fluoro-2-methylphenyl)propanoic acid make it a valuable scaffold for exploring these and other therapeutic areas.

Visualization of Key Concepts

General Synthetic Pathway

Caption: General synthetic route to 3-(4-Fluoro-2-methylphenyl)propanoic acid.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for in vitro COX enzyme inhibition assay.

Conclusion and Future Directions

3-(4-Fluoro-2-methylphenyl)propanoic acid represents a strategically designed building block in medicinal chemistry. While direct biological data on its derivatives are limited in the public domain, its structural features—a proven phenylpropanoic acid core, a metabolically blocking and affinity-enhancing fluoro group, and a conformationally restricting methyl group—make it a highly attractive scaffold for the development of novel therapeutics. The primary and most logical application of this scaffold is in the discovery of new NSAIDs with potentially improved efficacy and safety profiles. However, the versatility of the phenylpropanoic acid moiety suggests that derivatives of 3-(4-Fluoro-2-methylphenyl)propanoic acid could also find utility in oncology, infectious diseases, and metabolic disorders.

Future research should focus on the synthesis and systematic biological evaluation of a library of compounds derived from this core. Elucidating the precise structure-activity relationships will be crucial for optimizing potency and selectivity for various biological targets. Furthermore, comprehensive pharmacokinetic and toxicological profiling of lead compounds will be necessary to validate the therapeutic potential of this promising scaffold.

References

- Bayer Pharma AG. (2014). Branched 3-phenylpropionic acid derivatives and their use. US Patent US8796335B2.

- Sanofi-Aventis Deutschland GmbH. (1997). Process for preparing 2-(p-fluorophenyl)-2 methyl-propionic acid and 3-(p-fluorophenyl)-2-methylpropionic acid derivatives. US Patent US5675034A.

- Sanofi. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. EP Patent EP1669347A1.

- Kumar, A., & Singh, P. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(10), 4056-4069.

- Yamakawa, N., Suemasu, S., Okamoto, Y., Tanaka, K. I., Ishihara, T., Asano, T., ... & Mizushima, T. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl) methyl] phenyl} propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of medicinal chemistry, 55(11), 5143–5150.

- Mizushima, T., Yamakawa, N., Suemasu, S., Tanaka, K. I., Ishihara,T., Asano, T., ... & Otsuka, M. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl] phenyl} propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882.

-

PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

- Zhong, W., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2890.

- Mizushima, T., et al. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry, 53(21), 7879-7882.

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Golcienė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5439.

- Vasiljeva, O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(23), 8206.

- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3183.

- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.

- Yamakawa, N., et al. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of Medicinal Chemistry, 55(11), 5143-5150.

- Houze, J., et al. (2012). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 122-125.

- Singh, S., & Singh, S. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1224-1237.

-

Singh, S., & Singh, S. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. Retrieved from [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. US5675034A - Process for preparing 2-(p-fluorophenyl)-2 methyl-propionic acid and 3-(p-fluorophenyl)-2-methylpropionic acid derivatives - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Fluoro-2-methylphenyl)propanoic acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: From a Novel Compound to a Known Mechanism